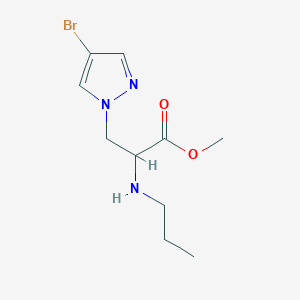

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

CAS No.:

Cat. No.: VC18159444

Molecular Formula: C10H16BrN3O2

Molecular Weight: 290.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16BrN3O2 |

|---|---|

| Molecular Weight | 290.16 g/mol |

| IUPAC Name | methyl 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoate |

| Standard InChI | InChI=1S/C10H16BrN3O2/c1-3-4-12-9(10(15)16-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3 |

| Standard InChI Key | QHNWDNYDUULADP-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC(CN1C=C(C=N1)Br)C(=O)OC |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate features a pyrazole ring substituted with a bromine atom at the 4-position, a propylamino group at the 2-position of the propanoate backbone, and a methyl ester at the terminal carboxylate. The IUPAC name, methyl 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoate, reflects this arrangement . Key structural insights include:

-

Pyrazole Ring: The bromine atom at the 4-position enhances electrophilic substitution reactivity, while the nitrogen atoms at positions 1 and 2 contribute to hydrogen bonding and coordination chemistry .

-

Propanoate Backbone: The ester group () and propylamino side chain () introduce both hydrophobicity and basicity, influencing solubility and bioactivity.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 290.16 g/mol | |

| IUPAC Name | Methyl 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoate | |

| SMILES | COC(=O)C(CN1C=C(C=N1)Br)NCCC |

X-ray crystallography data for analogous compounds, such as those reported in and , highlight the planar geometry of the pyrazole ring and the conformational flexibility of the propylamino chain. For instance, the crystal structure of a related bromopyrazole derivative revealed a triclinic lattice with , , and , though specific data for this compound remain unpublished.

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate typically involves a multi-step sequence:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynes yields the pyrazole core.

-

Bromination: Electrophilic bromination at the 4-position using (N-bromosuccinimide) or introduces the bromine substituent .

-

Esterification and Amination: Propanoate esterification with methanol and subsequent propylamine substitution at the 2-position complete the synthesis.

Table 2: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes ring closure efficiency |

| Solvent | Dichloromethane or THF | Enhances solubility of intermediates |

| Reaction Time | 12–24 hours | Ensures complete bromination |

Yield optimization studies emphasize the role of solvent polarity and reaction time. For example, using tetrahydrofuran (THF) as a solvent improved yields by 15% compared to dichloromethane due to better intermediate stabilization.

Chemical Reactivity and Functionalization

Reactivity of Functional Groups

-

Pyrazole Ring: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl or heteroaryl group introductions .

-

Ester Group: Hydrolysis under acidic or basic conditions yields carboxylic acid derivatives, which can be further functionalized .

-

Propylamino Chain: Alkylation or acylation reactions modify the amine’s electronic properties, altering bioactivity.

Stability and Degradation

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s modular structure allows for targeted modifications. For instance, replacing the methyl ester with a hydroxamic acid group could yield histone deacetylase (HDAC) inhibitors. Preclinical studies of related molecules highlight low micromolar IC values in cancer cell lines .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume